Boc-Dap(Dnp)-Osu

Description

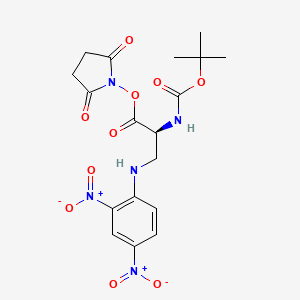

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O10/c1-18(2,3)32-17(27)20-12(16(26)33-21-14(24)6-7-15(21)25)9-19-11-5-4-10(22(28)29)8-13(11)23(30)31/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,20,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINIOXPFXUVDW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102855 | |

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-68-2 | |

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1S)-1-[[(2,4-dinitrophenyl)amino]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Boc Dap Dnp Osu

Precursor Synthesis and Derivatization Routes to Boc-Dap(Dnp)-Osu

The construction of this compound begins with the synthesis of its core amino acid precursor, followed by activation of the carboxylic acid to facilitate subsequent coupling reactions.

The synthesis of Boc-Dap(Dnp)-OH, the direct precursor to the N-Hydroxysuccinimide (Osu) ester, involves a multi-step process. A common route starts with L-aspartic acid, which is converted to L-alpha, beta-diaminopropionic acid hydrochloride (A2pr3-HCl) in high yields. nih.gov This diaminopropionic acid then undergoes selective protection of its amino groups.

The alpha-amino group is protected with the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at this site. smolecule.com Subsequently, the beta-amino group is derivatized with a 2,4-dinitrophenyl (Dnp) group through an electrophilic substitution reaction. smolecule.com This sequence of protection steps yields the target compound, N-alpha-tert-Butoxycarbonyl-N-beta-2,4-dinitrophenyl-L-2,3-diaminopropionic acid (Boc-Dap(Dnp)-OH). bapeks.com Alternative synthetic strategies may also be employed, such as those starting from protected L- or D-serine derivatives. mdpi.com

To enhance the utility of Boc-Dap(Dnp)-OH in peptide synthesis and bioconjugation, its carboxylic acid group is activated. A widely used method is the formation of an N-Hydroxysuccinimide (NHS) ester, also known as an Osu ester. smolecule.com This activation is typically achieved by reacting Boc-Dap(Dnp)-OH with N-hydroxysuccinimide in the presence of a coupling agent. bachem.com

Historically, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) have been used for this purpose. google.com However, alternative, potentially more efficient, and safer methods have been developed. These can include the use of halophosphoric acid esters or a combination of triphenylphosphine, iodine, and triethylamine. google.comorganic-chemistry.org The resulting this compound is a stable, yet reactive compound, primed for amide bond formation with primary amines. smolecule.combachem.com

Synthesis of N-alpha-tert-Butoxycarbonyl-N-beta-2,4-dinitrophenyl-L-2,3-diaminopropionic acid (Boc-Dap(Dnp)-OH)

Reactive Functionalities and Their Strategic Manipulation in this compound

The chemical behavior and synthetic applications of this compound are dictated by the interplay of its three key functional moieties: the Boc group, the Dnp group, and the Osu ester.

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the alpha-amino group of the diaminopropionic acid backbone. smolecule.com This protection is essential to prevent self-polymerization or other unwanted side reactions during peptide synthesis. The Boc group is characterized by its stability under a range of conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). smolecule.comrsc.org This lability to acid allows for the selective deprotection of the alpha-amino group, enabling the stepwise elongation of a peptide chain. The use of the Boc group in conjunction with other protecting groups that are cleaved under different conditions exemplifies the principle of orthogonal protection in peptide chemistry. mdpi.com

The 2,4-dinitrophenyl (Dnp) group is attached to the beta-amino group of the diaminopropionic acid side chain. smolecule.com This group is stable under the acidic conditions used to remove the Boc group, providing orthogonal protection. peptide.com The Dnp group is also useful in larger peptide synthesis due to its stability under most reaction and cleavage conditions. peptide.com Furthermore, the Dnp group can be selectively cleaved using a thiol-containing reagent, such as ß-mercaptoethanol, in the presence of a base like N,N-diisopropylethylamine (DIEA). rsc.org This selective cleavage allows for site-specific modification of the peptide side chain after the main chain has been assembled. The Dnp group's chromophoric nature also facilitates the monitoring of peptide synthesis and purification. smolecule.com

The N-Hydroxysuccinimide (NHS) ester is a highly reactive functionality that readily undergoes nucleophilic attack by primary amines to form stable amide bonds. smolecule.combachem.com This reaction is efficient and proceeds under mild conditions, making it ideal for coupling this compound to the N-terminus of a peptide or to an amino-functionalized molecule. smolecule.comnih.gov The NHS ester is considered an activated form of the carboxylic acid, and its reaction with an amine releases N-hydroxysuccinimide as a byproduct. bachem.com This efficient amide bond formation is a cornerstone of many bioconjugation techniques, including the labeling of proteins and the synthesis of complex peptide structures. bachem.comnih.gov

Functionality of the Dinitrophenyl (Dnp) Moiety in Side-Chain Protection and Selective Cleavage

Advanced Coupling Reactions and Mechanistic Considerations

The strategic placement of protecting groups and the activated ester in this compound dictates its reactivity and enables its use in sophisticated synthetic strategies. Understanding the mechanisms of its reactions, the factors governing stereochemical outcomes, and the optimization of reaction conditions are paramount for its successful application.

Mechanism of N-Hydroxysuccinimide Ester Reactivity with Various Nucleophiles

N-Hydroxysuccinimide (NHS) esters are widely employed in bioconjugation and peptide synthesis due to their favorable reactivity profile. glenresearch.com They are known to react selectively with primary aliphatic amines to form stable amide bonds. glenresearch.com The reaction proceeds through a nucleophilic acyl substitution mechanism.

The primary amine, acting as the nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide moiety is eliminated as a good leaving group, resulting in the formation of a highly stable amide linkage. glenresearch.com This reaction is typically carried out in a non-nucleophilic buffer at a pH range of 7 to 9. glenresearch.com

While primary amines are the most common nucleophiles, NHS esters can also react with other nucleophiles such as hydroxyl and sulfhydryl groups. However, the resulting esters and thioesters are generally less stable than the corresponding amides and can be susceptible to hydrolysis or displacement by amines. glenresearch.com The reaction with thiols can be useful in specific applications, leading to the formation of thioether bonds after the opening of a maleimide (B117702) ring if present in the linker. smolecule.com

The reactivity of the NHS ester is influenced by several factors. The rate of aminolysis is dependent on the basicity of the amine nucleophile. mst.edu Studies have shown a direct correlation between the pKa of the amine and the rate of the reaction. mst.edu The solvent also plays a crucial role. While many NHS ester reactions are performed in aqueous buffers, the use of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is common, especially for water-insoluble NHS esters. glenresearch.comthermofisher.com The presence of water can lead to a competing hydrolysis reaction, where the NHS ester reacts with water to form a carboxylic acid. nih.gov This hydrolysis is generally slower than the reaction with a primary amine, but it can become significant at low amine concentrations or unfavorable reaction conditions. glenresearch.comnih.gov

| Nucleophile | Product | Bond Type | Stability |

| Primary Amine | Amide | C(O)-NH-R | High |

| Hydroxyl Group | Ester | C(O)-O-R | Moderate |

| Sulfhydryl Group | Thioester | C(O)-S-R | Moderate |

Stereochemical Control and Considerations in Reactions Involving this compound

In the synthesis of peptides and other chiral molecules, maintaining the stereochemical integrity of the starting materials is of utmost importance. This compound is a chiral molecule, and reactions involving its stereocenter require careful consideration to prevent racemization.

Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a potential side reaction during peptide coupling. slideshare.net One common mechanism for racemization during the activation of the carboxyl group of an N-protected amino acid is through the formation of an azlactone (or oxazolone). slideshare.net This can occur when the carboxyl group is activated, making the alpha-proton more acidic and susceptible to abstraction by a base. The resulting enolate can then be protonated from either face, leading to racemization.

The use of the Boc protecting group on the alpha-amino group helps to minimize racemization compared to some other protecting groups. The urethane-type protection offered by the Boc group is less prone to azlactone formation than, for example, an acetyl group. However, the choice of coupling reagents and reaction conditions is still critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in peptide coupling reactions to suppress racemization. researchgate.net

In solid-phase peptide synthesis (SPPS), where this compound can be utilized as a building block, the repeated cycles of deprotection and coupling must be carefully controlled to preserve stereochemistry. nih.gov The use of milder reaction conditions and minimizing the time the activated amino acid is exposed to basic conditions can help prevent racemization. slideshare.net The specific stereochemistry of the starting this compound (L- or D-form) will dictate the stereochemistry of the final product, assuming no epimerization occurs during the reaction. ekb.eg The development of synthetic methods that allow for the predictable control of stereochemistry is crucial for creating molecules with specific biological activities. nih.govacs.org

| Factor | Influence on Stereochemical Control |

| Protecting Group | The Boc group is generally effective at preventing racemization. |

| Coupling Reagent | The choice of coupling reagent can influence the rate of racemization. |

| Additives | Additives like HOBt can suppress racemization. |

| Base | The strength and concentration of the base used can affect the rate of proton abstraction. |

| Reaction Time | Longer reaction times can increase the risk of racemization. |

Optimization of Reaction Conditions for Diverse Synthetic Applications

The versatility of this compound allows for its use in a variety of synthetic applications, from the construction of complex peptides to the creation of bioconjugates. smolecule.com The optimization of reaction conditions is key to achieving high yields and purity in these diverse applications.

For peptide synthesis, whether in solution-phase or solid-phase, the choice of solvent, coupling reagent, and base is critical. nih.govekb.eg Solvents like DMF and dichloromethane (B109758) (DCM) are commonly used. peptide.com A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity and potential for side reactions. researchgate.net The in situ neutralization of the trifluoroacetic acid (TFA) salt formed after Boc deprotection is a common strategy in SPPS to prepare the free amine for the next coupling step. peptide.com Microwave-assisted peptide synthesis has also emerged as a technique to accelerate coupling reactions, particularly for sterically hindered amino acids. researchgate.net

In the context of bioconjugation, the reaction conditions must be compatible with the biomolecule being modified, which is often a protein or an antibody. smolecule.com This typically means working in aqueous buffers at or near physiological pH. nih.gov The concentration of the reactants, the pH of the buffer, and the reaction time all need to be carefully controlled to achieve efficient labeling without denaturing the biomolecule. nih.gov The solubility of the NHS ester can also be a factor; for water-insoluble reagents, the use of a co-solvent like DMSO or DMF is necessary, but the final concentration of the organic solvent should be kept low to avoid negatively impacting the protein. thermofisher.com

The Dnp (dinitrophenyl) group on the side chain of this compound is stable under the acidic conditions used for Boc deprotection and the conditions of the coupling reaction. peptide.com This orthogonality allows for the selective deprotection of the alpha-amino group while the side-chain amine remains protected. The Dnp group can be removed later in the synthetic sequence using specific reagents, such as a thiol, to expose the side-chain amine for further functionalization.

| Parameter | Optimization Considerations for Peptide Synthesis | Optimization Considerations for Bioconjugation |

| Solvent | DMF, DCM, ACN | Aqueous buffers (e.g., phosphate, borate) |

| Coupling Reagent | HBTU, HATU, DIC/HOBt | Not applicable (direct reaction of NHS ester) |

| Base | DIEA, NMM | pH of the buffer (typically 7-9) |

| Temperature | Room temperature or elevated (microwave) | Room temperature or lower |

| Concentration | Higher concentrations to drive reaction | Lower concentrations to avoid protein aggregation |

| Reaction Time | Minutes to hours | Minutes to hours |

Applications of Boc Dap Dnp Osu in Peptide and Peptidomimetic Synthesis

Incorporation of Diaminopropionic Acid Residues into Peptide Chains

The primary application of Boc-Dap(Dnp)-Osu lies in its ability to introduce diaminopropionic acid (Dap) residues into peptide sequences. The Dap residue itself provides a site for further chemical modification due to its side-chain amino group. The Boc and Dnp groups serve as orthogonal protecting groups, allowing for selective deprotection and subsequent reactions at different positions of the molecule.

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

Solid-phase peptide synthesis (SPPS) is a widely used method for the stepwise synthesis of peptides. In the context of SPPS, this compound can be utilized within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. researchgate.netpeptide.com In this approach, the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable, benzyl-based protecting groups. peptide.com

The general protocol for incorporating this compound in SPPS involves the following steps:

Resin Preparation: The synthesis begins with a resin support, to which the first amino acid is attached.

Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, typically diisopropylethylamine (DIEA). peptide.com

Coupling: The activated this compound is then coupled to the free N-terminus of the growing peptide chain. The Osu group is a highly reactive leaving group that facilitates the formation of a stable amide bond.

Washing: Excess reagents are washed away to purify the resin-bound peptide.

Cycle Repetition: These deprotection, neutralization, and coupling steps are repeated to elongate the peptide chain.

The Dnp group on the Dap side chain is stable to the acidic conditions used for Boc removal, ensuring that the side chain remains protected throughout the synthesis. The Dnp group can be removed later under specific conditions, such as with a thiol, to allow for further functionalization of the Dap side chain.

Solution-Phase Peptide Synthesis Methodologies Employing this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the synthesis of shorter peptides or for large-scale production. bachem.combachem.com In solution-phase synthesis, this compound can also be employed effectively. dokumen.pub The principles are similar to SPPS, involving the stepwise coupling of protected amino acids.

A typical solution-phase approach using this compound would involve:

Activation and Coupling: this compound, with its pre-activated C-terminus, is reacted with the free N-terminus of a peptide or amino acid ester in an appropriate organic solvent. bachem.com

Work-up and Purification: After the coupling reaction is complete, the desired product is isolated from the reaction mixture through extraction and purification techniques like chromatography.

Deprotection: The N-terminal Boc group of the resulting dipeptide or elongated peptide is removed under acidic conditions to prepare for the next coupling step. dokumen.pub

The use of active esters like the Osu ester in solution-phase synthesis is common as it promotes efficient coupling. bachem.com

Strategies for Introducing D-Amino Acids and Unnatural Amino Acids into Peptide Sequences

The incorporation of non-proteinogenic amino acids, such as D-amino acids and other unnatural analogs, is a key strategy for enhancing the therapeutic properties of peptides. peptide.comrsc.orgresearchgate.net These modifications can improve resistance to enzymatic degradation, increase bioavailability, and modulate receptor binding. peptide.com

The synthesis of unnatural amino acids can be complex, sometimes involving multi-step procedures starting from commercially available precursors. rsc.orgorganic-chemistry.org For instance, a synthetic route to new unnatural pyrimidin-4-one amino acids utilized Nα-Boc protected amino esters as key intermediates. rsc.org

Design and Synthesis of Modified Peptides and Peptidomimetics

This compound is a valuable tool for the design and synthesis of modified peptides and peptidomimetics. bachem.comnih.gov These molecules are designed to mimic the structure and function of natural peptides but with improved pharmacological properties.

Peptide Backbone Modifications Facilitated by this compound

Modifications to the peptide backbone can significantly alter the peptide's secondary structure and stability. bachem.com The introduction of a Dap residue via this compound provides a handle for such modifications. After deprotection of the Dnp group, the free amino group on the Dap side chain can be used to form cyclic structures or to attach other chemical moieties that can influence the peptide's conformation. For example, cyclization can be achieved by forming an amide bond between the Dap side chain and a carboxylic acid group elsewhere in the peptide, which can stabilize a desired conformation. bachem.com

Side-Chain Functionalization and Diversification through this compound Intermediates

The ability to selectively functionalize the side chains of amino acid residues is crucial for creating a diverse range of modified peptides. The Dap residue introduced by this compound is particularly useful for this purpose. Once the Dnp protecting group is removed, the exposed primary amine on the Dap side chain can be reacted with a wide variety of electrophilic reagents. This allows for the attachment of different functional groups, including:

Fluorophores and Quenchers: For creating fluorescently labeled peptides for use in diagnostic assays or imaging studies.

Biotin: For affinity purification or detection applications.

Drug Molecules: For creating peptide-drug conjugates for targeted drug delivery. issuu.comissuu.com

Polyethylene Glycol (PEG) Chains: For improving the pharmacokinetic properties of the peptide.

This side-chain functionalization can be performed either while the peptide is still attached to the solid support in SPPS or after it has been cleaved and purified.

Table of Research Findings:

| Application | Key Feature of this compound | Research Finding |

| SPPS | Orthogonal Boc and Dnp protecting groups | Enables stepwise incorporation of a protected Dap residue into a growing peptide chain on a solid support. researchgate.netpeptide.com |

| Solution-Phase Synthesis | Pre-activated Osu ester | Facilitates efficient coupling in solution, often used for shorter peptides or large-scale synthesis. bachem.comdokumen.pub |

| D-Amino Acid Incorporation | Use of the D-enantiomer | Allows for the synthesis of peptides with enhanced stability and altered biological activity. peptide.com |

| Peptide Backbone Modification | Dap side-chain amine | Provides a point for cyclization or attachment of other groups to modify peptide conformation. bachem.com |

| Side-Chain Functionalization | Reactive Dap side-chain amine after Dnp removal | Enables the attachment of a wide variety of functional moieties for diverse applications. issuu.comissuu.com |

Creation of Branched and Cyclic Peptide Architectures

The strategic placement of protecting groups on the diaminopropionic acid (Dap) core makes this compound a powerful tool for creating non-linear peptide structures. The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the β-amino group is protected by the dinitrophenyl (Dnp) group, which is removable under different conditions. This differential protection is the key to its utility in synthesizing branched and cyclic peptides.

In the synthesis of branched peptides, the Boc-protected α-amino group can be incorporated into a growing peptide chain through standard solid-phase or solution-phase peptide synthesis protocols. biosynth.com After the main chain is assembled, the Dnp group on the Dap side chain can be selectively removed to expose the β-amino group. This newly available amine serves as an attachment point for a second peptide chain, leading to the formation of a branched structure. This approach allows for the site-specific introduction of branches, which is essential for creating molecules that mimic complex protein domains or for developing multivalent ligands. issuu.com

For the synthesis of cyclic peptides, this compound provides a strategic handle for on-resin cyclization. After the linear peptide chain is assembled on a solid support, the terminal α-amino group and the side-chain Dnp group of the Dap residue can be selectively deprotected. The exposed α-amino group can then react with an activated carboxyl group at the C-terminus of the peptide, or the exposed β-amino group of the Dap side chain can react with the C-terminus to form a lactam bridge, resulting in a cyclic peptide. The choice of deprotection and cyclization strategy allows for the creation of cyclic peptides of varying ring sizes and conformations. nih.govsigmaaldrich.com

Orthogonal Protection Strategies in Peptide Synthesis with this compound

The concept of orthogonality is fundamental to modern peptide chemistry, allowing for the selective removal of one type of protecting group in the presence of others. researchgate.netnumberanalytics.com this compound is an exemplary reagent in this regard, offering multiple levels of selective deprotection.

Compatibility with Boc/Benzyl (B1604629) (Boc/Bzl) and Fmoc/tert-Butyl (Fmoc/tBu) Methodologies

This compound is compatible with the two major strategies for solid-phase peptide synthesis (SPPS): the Boc/Bzl and the Fmoc/tBu methods. biosynth.comiris-biotech.de

In the Boc/Bzl strategy , the temporary Nα-protection is provided by the Boc group, which is removed at each step of peptide elongation by treatment with a moderately strong acid like trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are typically benzyl-based (Bzl) and are removed at the end of the synthesis using a very strong acid, such as hydrogen fluoride (B91410) (HF). ug.edu.pl The Dnp group on the Dap side chain is stable to the TFA used for Boc removal and can be selectively cleaved using a nucleophile like thiophenol, making it orthogonal to the Boc/Bzl strategy.

In the Fmoc/tBu strategy , the temporary Nα-protection is provided by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base such as piperidine (B6355638). biosynth.comcsic.es Side-chain protecting groups are typically tert-butyl (tBu) based and are removed at the final cleavage step with a strong acid like TFA. ug.edu.pl The Dnp group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, allowing for its selective removal at a desired stage of the synthesis. This three-dimensional orthogonality (Fmoc/piperidine, tBu/TFA, Dnp/thiol) provides immense flexibility in designing complex synthetic routes. sci-hub.st

| Synthesis Strategy | Nα-Protection | Side-Chain Protection | Dnp Group Stability |

| Boc/Bzl | Boc (acid-labile, TFA) | Benzyl (strong acid-labile, HF) | Stable to TFA |

| Fmoc/tBu | Fmoc (base-labile, piperidine) | tert-Butyl (acid-labile, TFA) | Stable to piperidine and TFA |

Selective Deprotection of Boc and Dnp Groups within Complex Peptide Sequences

The ability to selectively remove the Boc and Dnp protecting groups in the presence of other protecting groups is critical for the synthesis of complex peptides.

The Boc group is typically removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.com A 4 M solution of HCl in dioxane can also be used for fast and selective deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.gov This deprotection is a routine step in Boc-based SPPS.

The Dnp group , on the other hand, is cleaved under mild, nucleophilic conditions, most commonly with a thiol. Thiophenol in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is frequently used to remove the Dnp group from the side chain of Dap or the imidazole (B134444) ring of histidine. peptide.compeptide.com This cleavage is typically performed on the resin-bound peptide before the final cleavage from the solid support. peptide.com The orthogonality of this deprotection is a key feature, as it does not affect acid-labile (Boc, tBu) or base-labile (Fmoc) protecting groups.

| Protecting Group | Deprotection Reagent | Conditions | Orthogonality |

| Boc | Trifluoroacetic acid (TFA) or HCl in dioxane | Room temperature | Selective over Bzl, Fmoc, Dnp |

| Dnp | Thiophenol | Room temperature, in DMF or NMP | Selective over Boc, Bzl, Fmoc, tBu |

Addressing Challenges in Orthogonal Protecting Group Removal in Advanced Synthesis

While the principles of orthogonal protection are well-established, challenges can arise in the synthesis of long or complex peptides.

One challenge is the potential for side reactions during deprotection . For instance, the carbocations generated during the acidolytic cleavage of Boc or tBu groups can lead to the alkylation of sensitive residues like tryptophan or tyrosine. issuu.compeptide.com This is typically addressed by using scavengers, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), in the cleavage cocktail.

Another challenge is ensuring the completeness of deprotection , especially for sterically hindered protecting groups or within aggregated peptide sequences. Incomplete removal of a protecting group can lead to the formation of deletion or truncated sequences, which are often difficult to separate from the desired product. Monitoring the deprotection reaction and employing optimized reaction times and reagent concentrations are crucial to mitigate this issue.

In the context of Dnp group removal, a potential issue is the strong yellow color of the Dnp group and its cleavage byproducts, which can sometimes interfere with monitoring the reaction progress. Furthermore, the thiol reagents used for deprotection can have unpleasant odors and require careful handling.

The development of new protecting groups and deprotection strategies continues to be an active area of research to overcome these challenges and further expand the capabilities of peptide synthesis. csic.esresearchgate.net Careful planning of the synthetic route and a thorough understanding of the reactivity of each protecting group are paramount for the successful synthesis of complex peptide-based molecules using reagents like this compound. numberanalytics.com

Utilization of Boc Dap Dnp Osu in Chemical Biology and Bioconjugation

Development of Molecular Probes and Chemical Tools for Biological Systems

The design of molecular probes and chemical tools is fundamental to elucidating complex biological processes. Boc-Dap(Dnp)-Osu serves as a versatile building block in the creation of these probes, primarily due to the distinct functionalities imparted by its constituent groups.

The dinitrophenyl (Dnp) group is a well-established hapten and a useful reporter group in various biochemical assays. smolecule.comresearchgate.net Its incorporation into peptides, proteins, or nucleic acids via this compound allows for sensitive detection and purification.

Immunodetection: The Dnp group can be recognized by specific anti-Dnp antibodies, enabling the detection of labeled biomolecules in techniques such as ELISA (enzyme-linked immunosorbent assay), Western blotting, and immunohistochemistry. smolecule.comresearchgate.net

Affinity Purification: The strong and specific interaction between the Dnp group and anti-Dnp antibodies can be exploited for the affinity purification of Dnp-labeled molecules from complex mixtures. smolecule.com This is particularly useful for isolating modified peptides or proteins during synthesis and for capturing interaction partners in pull-down assays.

Spectroscopic Monitoring: The Dnp group possesses a characteristic UV-visible absorbance, which can be used to monitor the progress of peptide synthesis and purification. smolecule.com This allows for the quantification of the extent of labeling and the concentration of the modified biomolecule.

Fluorescence Quenching: In the design of fluorescent probes, the Dnp group can act as a quencher for a nearby fluorophore. Cleavage of a linker separating the Dnp and the fluorophore by a specific enzyme or chemical agent can lead to a "turn-on" fluorescence signal, a principle utilized in developing sensors for biological activity.

The following table summarizes the key strategies for utilizing the Dnp moiety as a reporter group:

| Strategy | Principle | Application Examples |

| Immunodetection | High-affinity binding of anti-Dnp antibodies to the Dnp tag. | ELISA, Western Blotting, Immunohistochemistry. smolecule.comresearchgate.net |

| Affinity Purification | Specific capture of Dnp-labeled molecules by immobilized anti-Dnp antibodies. | Purification of synthetic peptides, pull-down assays. smolecule.com |

| Spectroscopic Monitoring | Inherent UV-visible absorbance of the Dnp group. | Monitoring peptide synthesis and purification. smolecule.com |

| Fluorescence Quenching | Energy transfer from a fluorophore to the Dnp group, diminishing fluorescence. | FRET-based enzyme activity assays. |

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. This compound is instrumental in this area due to its reactive Osu ester, which readily forms stable amide bonds with primary amines on biomolecules like proteins and peptides. smolecule.com

The process typically involves the following steps:

Activation: The carboxylic acid of Boc-Dap(Dnp)-OH is activated with N-hydroxysuccinimide to form the Osu ester, resulting in this compound.

Conjugation: The this compound is then reacted with a biomolecule containing a free amine group (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue). This reaction proceeds under mild conditions to form a stable amide linkage. smolecule.com

Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose a primary amine. smolecule.comlifetein.com This newly revealed amine can then be used for further modifications, such as the attachment of another molecule of interest.

This sequential approach allows for the construction of complex bioconjugates. For instance, a peptide can be labeled with the Dnp group for detection, and then a second functional moiety, such as a drug molecule or a fluorescent dye, can be attached at the deprotected amine. These bioconjugates are invaluable for studying protein-protein interactions, mapping enzymatic pathways, and as components of drug delivery systems. smolecule.com

Strategies for Incorporating Reporter Groups and Labels via the Dnp Moiety

Application in Linker Chemistry for Complex Conjugate Systems

The diamino propionic acid (Dap) backbone of this compound provides a versatile scaffold for the design of chemical linkers, which are crucial components of complex conjugate systems like antibody-drug conjugates (ADCs). chemsrc.commedchemexpress.com

The properties of the linker connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug) are critical for the efficacy of the conjugate. Linkers can be designed to be either stable or cleavable.

Stable Linkers: In some applications, a non-cleavable linker is desired to ensure that the payload remains attached to the targeting molecule until the entire conjugate is internalized and degraded within the target cell. While this compound is often used in strategies involving cleavage, the stable amide bond formed by the Osu group can be part of a non-cleavable linker design. smolecule.com

Cleavable Linkers: More commonly, linkers are designed to be cleaved under specific physiological conditions found within the target cell, such as low pH in endosomes or the presence of specific enzymes like caspases or cathepsins. mdpi.com The Dap structure within this compound can be incorporated into peptide sequences that are substrates for these proteases. For example, a Val-Cit (valine-citrulline) dipeptide, a known substrate for cathepsin B, can be synthesized and then linked to the Dap moiety.

The design of cleavable linkers often involves incorporating chemically labile bonds or enzyme-cleavable peptide sequences. The Dnp group itself can be part of a cleavable system, as its removal can be achieved under specific chemical conditions.

| Linker Type | Design Principle | Example Application |

| Stable | Formation of robust covalent bonds (e.g., amide) that resist cleavage in biological fluids. | Conjugates where payload release relies on lysosomal degradation of the entire antibody. smolecule.com |

| Cleavable (Enzyme-sensitive) | Incorporation of a peptide sequence recognized and cleaved by a specific intracellular protease (e.g., cathepsin B, caspases). | Antibody-drug conjugates designed for targeted release of the drug within cancer cells. mdpi.com |

| Cleavable (pH-sensitive) | Inclusion of acid-labile groups (e.g., hydrazones) that hydrolyze in the acidic environment of endosomes or lysosomes. | Drug delivery systems for enhanced release in intracellular compartments. |

| Cleavable (Thiol-sensitive) | Use of disulfide bonds that are cleaved by the high concentration of glutathione (B108866) in the cytoplasm. | Pro-drugs that release the active agent upon entering the reducing environment of the cell. |

The Osu ester of this compound provides a straightforward method for conjugation to the primary amines of various biomolecules.

Proteins and Peptides: The most common targets for conjugation are the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides. smolecule.com The reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure the amine is deprotonated and nucleophilic.

Nucleic Acids: While less common, modified nucleic acids containing amino functionalities can also be conjugated using this compound. This allows for the attachment of reporter groups or other functional molecules to DNA or RNA probes for use in techniques like in situ hybridization or as components of nucleic acid-based diagnostics. nih.govnih.gov

Design Principles for Stable and Cleavable Linkers Derived from this compound

Exploration of Dnp as a Cleavable Tag in Biochemical Research Methodologies

Beyond its role as a reporter group, the Dnp moiety can also function as a cleavable tag. The bond between the Dnp group and the amine of the diaminopropionic acid can be cleaved under specific conditions, most notably by thiolysis. weizmann.ac.il

This cleavage is typically achieved by treatment with a thiol-containing reagent, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), at a basic pH. weizmann.ac.il This property allows for the traceless removal of the Dnp group after it has served its purpose, for example, in purification or detection.

A key application of this is in peptide and protein chemistry. A protein can be modified with this compound, purified using the Dnp tag for affinity chromatography, and then the Dnp group can be cleaved off to yield the native or near-native protein. smolecule.com This strategy is particularly valuable when the continued presence of the tag might interfere with the protein's function or downstream applications.

Furthermore, the cleavage of the Dnp group can be monitored spectrophotometrically, as the product of the thiolysis reaction has a distinct absorbance profile compared to the Dnp-amine conjugate. weizmann.ac.il This allows for the real-time monitoring of the deprotection reaction.

Monitoring of Peptide Synthesis and Purification via UV Spectroscopy

The 2,4-dinitrophenyl (Dnp) group attached to the side chain of the diaminopropionic acid (Dap) residue in this compound serves as a valuable chromophore. This feature is particularly useful in the context of peptide synthesis and purification. The Dnp group possesses a distinct ultraviolet (UV) absorbance profile, allowing researchers to track the incorporation of the amino acid into a peptide chain during solid-phase or solution-phase synthesis. smolecule.com

During the purification process, typically conducted using High-Performance Liquid Chromatography (HPLC), the Dnp tag enables sensitive detection of the desired peptide. By monitoring the HPLC eluate at the specific wavelength where the Dnp group absorbs maximally, fractions containing the Dnp-labeled peptide can be easily identified and collected. This simplifies the purification process and allows for accurate quantification of the synthesized peptide. smolecule.com

| Feature | Description | Application |

|---|---|---|

| Chromophoric Group | The 2,4-dinitrophenyl (Dnp) moiety. | Provides a strong UV absorbance signature. |

| Detection Method | UV-Vis Spectroscopy, typically coupled with HPLC. | Allows for real-time monitoring of reactions and purification. |

| Primary Use in Synthesis | To confirm the successful incorporation of the Dap(Dnp) residue into the peptide sequence. | Quality control during peptide assembly. |

| Primary Use in Purification | To identify and isolate the target peptide from a mixture of byproducts and unreacted reagents. smolecule.com | Facilitates efficient purification and yield determination. smolecule.com |

Affinity Purification Strategies Employing Dnp-tagged Molecules

The Dnp group functions as an effective epitope for affinity-based purification methods. This strategy relies on the high-affinity and specific interaction between the Dnp tag and anti-Dnp antibodies. Molecules that have been conjugated with this compound can be selectively captured and isolated from complex biological mixtures. smolecule.com

The general workflow for this purification strategy involves several key steps. First, the Dnp-tagged molecule is allowed to bind to an affinity matrix, such as agarose (B213101) or magnetic beads, that has been functionalized with immobilized anti-Dnp antibodies. After a washing step to remove non-specifically bound components, the purified Dnp-tagged molecule is eluted from the matrix. This method is highly specific and can yield a significantly purified product.

| Component | Role | Example |

|---|---|---|

| Tagged Molecule | The target biomolecule labeled with the Dnp group. | A peptide synthesized using this compound. |

| Affinity Ligand | A molecule that specifically binds to the Dnp tag. smolecule.com | Anti-Dnp monoclonal or polyclonal antibodies. |

| Solid Support | An insoluble matrix to which the affinity ligand is attached. | Sepharose beads, agarose resin, or magnetic particles. |

| Elution Agent | A reagent used to disrupt the Dnp-antibody interaction and release the purified molecule. | A solution containing a high concentration of free Dnp or a low pH buffer. |

Detection Methods in in vitro Assays for Modified Biomolecules

Beyond purification, the Dnp tag is widely used for the detection and quantification of modified biomolecules in various in vitro assays. smolecule.com The ability to specifically recognize the Dnp group with antibodies allows for the development of sensitive immunoassays.

One of the most common applications is in Enzyme-Linked Immunosorbent Assays (ELISA). In a typical ELISA format, a Dnp-tagged biomolecule can be captured on a surface coated with an anti-Dnp antibody. Detection is then achieved using a secondary antibody conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase) that generates a colorimetric, fluorescent, or chemiluminescent signal upon the addition of its substrate. This allows for the precise quantification of the Dnp-modified molecule. smolecule.com Other detection methods include Western blotting, dot blotting, and flow cytometry, where the Dnp tag provides a specific handle for antibody-based detection.

| Assay Type | Principle of Detection | Typical Application |

|---|---|---|

| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized anti-Dnp antibody captures the tagged molecule, which is then detected by an enzyme-linked secondary antibody. smolecule.com | Quantification of Dnp-labeled proteins or peptides in solution. smolecule.com |

| Western Blotting | Proteins separated by gel electrophoresis are transferred to a membrane and the Dnp-tagged protein is identified using a specific anti-Dnp antibody. | Detection of specific Dnp-modified proteins in a complex mixture. |

| Flow Cytometry | Cells labeled with a Dnp-tagged probe are incubated with a fluorescently labeled anti-Dnp antibody for analysis. | Identifying and sorting cells that have bound a Dnp-tagged ligand. |

| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | Detecting the localization of a Dnp-tagged molecule within tissues or cells using enzyme or fluorescent-labeled anti-Dnp antibodies. | Visualizing the distribution of a Dnp-tagged probe in biological samples. |

Future Directions and Emerging Research Avenues for Boc Dap Dnp Osu

Innovations in Synthetic Methodologies for Boc-Dap(Dnp)-Osu and its Analogs

Future research is expected to focus on developing more efficient, scalable, and environmentally benign synthetic routes for this compound and its analogs. Current syntheses often involve multi-step procedures that begin with a protected serine or diaminopropionic acid. mdpi.com Innovations may arise from the application of novel protecting group strategies that offer greater orthogonality and milder deprotection conditions. wiley-vch.deresearchgate.net For instance, the development of new enzymatic or chemo-enzymatic methods could provide highly stereoselective pathways to the diaminopropionic acid core, reducing the reliance on chiral pool starting materials and extensive purification steps.

Furthermore, the synthesis of analogs with modified properties is a key area of future development. This includes altering the quencher moiety from Dnp to other groups to fine-tune spectral properties or introducing different reactive esters in place of Osu for alternative conjugation chemistries. issuu.com Research into flow chemistry processes for the synthesis of this compound could lead to higher throughput, better process control, and enhanced safety for nitration and other potentially hazardous reactions. A modular synthesis approach, allowing for the easy diversification of the Boc, Dnp, and Osu components, would significantly accelerate the discovery of new analogs with tailored functionalities for specific applications. researchgate.net

Expanding the Scope of Applications in Advanced Chemical Synthesis and Materials Science

The application of this compound is set to expand beyond its current primary use in peptide synthesis. chemimpex.com In materials science, the Dnp group's electron-accepting properties and chromophoric nature could be exploited in the design of novel functional polymers and surfaces. For example, incorporating this compound into polymer backbones could create materials with unique optical or electronic properties, suitable for sensors or organic electronics. The reactive Osu ester provides a convenient handle for grafting these functionalities onto various material surfaces through bioconjugation techniques. chemimpex.com

In advanced chemical synthesis, the compound can serve as a linchpin in the construction of complex molecular architectures. Its trifunctional nature allows for sequential and orthogonal derivatization, enabling the synthesis of sophisticated peptidomimetics, dendrimers, and macrocycles. The Dnp group can act as a temporary protecting group, a quenching tag, or a handle for further chemical modification after the primary peptide or molecule has been assembled. The development of D-amino acid versions of this reagent will also be critical, as D-amino acids are increasingly recognized for their roles in creating biostable peptides and as potential therapeutic agents. nih.govnih.gov

Integration with Automation and High-Throughput Synthesis Platforms for Discovery

The structure of this compound is well-suited for integration into automated synthesis platforms, which is a significant avenue for future research. Automated peptide synthesizers, which rely on standardized protocols like Boc or Fmoc solid-phase peptide synthesis (SPPS), could readily incorporate this building block into their workflows. dokumen.pubpeptide.com The key challenge and area for innovation will be optimizing the coupling and deprotection steps for this specific non-canonical amino acid to ensure high yields and purity in an automated fashion.

High-throughput synthesis platforms can leverage this compound to rapidly generate large libraries of peptides or small molecules for screening purposes. For instance, combinatorial libraries of internally quenched fluorescent substrates for protease screening could be synthesized by combining this compound with a variety of fluorescent amino acids and peptide sequences. jpt.comnih.gov This approach would accelerate the discovery of novel enzyme substrates and inhibitors. Future work will involve developing robust protocols for using this reagent in parallel synthesis formats and integrating the synthesis with downstream high-throughput screening assays, creating a seamless discovery pipeline.

Theoretical and Computational Studies on Reactivity, Selectivity, and Conformational Behavior in Synthetic Systems

Computational chemistry offers a powerful, non-empirical tool to predict and understand the behavior of this compound in synthetic systems. Future theoretical studies are expected to provide deep insights into several key aspects of its chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reactivity of the Osu ester with different nucleophiles, helping to predict reaction kinetics and optimize coupling conditions.

Furthermore, conformational analysis through molecular dynamics simulations can elucidate how the bulky Boc and Dnp groups influence the secondary structure of peptides into which they are incorporated. This is crucial for the rational design of peptidomimetics with specific folding patterns or binding affinities. Computational studies can also predict the spectral properties of new analogs, guiding the design of FRET pairs with improved quenching efficiency or different spectral windows. For example, calculations can determine the Förster distance (R₀), a critical parameter for designing FRET-based probes, for novel donor-acceptor pairs involving Dap(Dnp) analogs. nih.gov These in silico studies will accelerate the development cycle by prioritizing the most promising synthetic targets.

Potential for Novel Chemical Biology Applications and Probe Development

The most significant future impact of this compound likely lies in the field of chemical biology and the development of sophisticated molecular probes. nih.govosu.edu The Dnp group is a well-established quencher for a variety of fluorophores, making this reagent a cornerstone for creating internally quenched fluorescent (IQF) peptide substrates. biosyn.compepdd.combachem.com These substrates are invaluable for assaying the activity of proteases, enzymes often implicated in diseases like cancer and inflammatory disorders. jpt.comuq.edu.au

Future research will focus on creating highly specific and sensitive probes for a wider range of enzymes. By systematically varying the peptide sequence attached to the this compound core, probes can be tailored for specific proteases, enabling their study in complex biological mixtures. nih.gov A key emerging area is the development of "smart" probes that respond to multiple stimuli or can be activated in specific cellular compartments. The Dnp group can also serve as a hapten for immunological detection, allowing for the development of assays that combine fluorescence quenching and antibody-based recognition. oup.com The integration of this compound into multimodal probes, which might also include photo-crosslinkers or affinity tags, represents a frontier in chemical biology for mapping protein-protein interactions and identifying new drug targets.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-Dap(Dnp)-Osu with high purity, and how can researchers validate the synthesis process?

- Methodological Answer :

- Step 1 : Use solid-phase peptide synthesis (SPPS) with tert-butoxycarbonyl (Boc) protection for amino groups and dinitrophenyl (Dnp) for side-chain protection. Monitor reaction progress via HPLC and confirm intermediate purity using mass spectrometry .

- Step 2 : Employ orthogonal deprotection strategies (e.g., trifluoroacetic acid for Boc removal and thiolysis for Dnp cleavage) to minimize side reactions.

- Validation : Characterize final product via nuclear magnetic resonance (NMR) for structural confirmation and LC-MS for purity (>95%). Include retention time and fragmentation patterns in supplementary data .

Q. Which analytical techniques are most effective for characterizing this compound in complex reaction mixtures?

- Methodological Answer :

- Primary Tools : Use reversed-phase HPLC with UV detection (λ = 360 nm for Dnp groups) to track reaction progress. Pair with electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation .

- Advanced Validation : For ambiguous peaks, apply tandem MS (MS/MS) to resolve structural isomers. Cross-reference data with synthetic standards and published fragmentation libraries .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- Condition Range : Test pH 2–12 (using buffer systems) and temperatures 4°C–60°C.

- Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation products via HPLC and calculate degradation kinetics (e.g., Arrhenius plots for thermal stability). Use ANOVA to assess significance of pH/temperature effects .

- Data Interpretation : Compare results to stability studies of analogous Boc-protected compounds to identify structural vulnerabilities .

Q. What strategies are recommended for resolving contradictions in this compound reactivity data across studies?

- Methodological Answer :

- Root-Cause Analysis :

- Variable Audit : Compare reaction conditions (solvent polarity, catalyst load, temperature) and analytical methods (e.g., column type in HPLC).

- Reproducibility Test : Replicate conflicting experiments with standardized protocols (e.g., IUPAC guidelines for peptide synthesis) .

- Meta-Analysis : Aggregate data from peer-reviewed studies into a systematic review. Use forest plots to visualize effect size heterogeneity and identify outliers .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s behavior in novel reaction environments?

- Methodological Answer :

- Model Development :

- Software : Use Gaussian or Schrödinger Suite for density functional theory (DFT) calculations to simulate reaction pathways.

- Parameterization : Input experimental kinetic data (e.g., activation energy) to refine transition-state models.

- Validation : Compare predicted vs. observed yields in pilot reactions. Report R² values and adjust force fields as needed .

Data Management and Reproducibility

Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

- Methodological Answer :

- Metadata Standards : Annotate datasets with DOI, experimental conditions, and instrument parameters using ISA-Tab format.

- Archiving : Deposit raw spectra, chromatograms, and computational inputs in repositories like Zenodo or Figshare. Link to publications via Crossref .

- Ethical Compliance : Document data ownership agreements (e.g., institutional IP policies) in the Data Management Plan (DMP) .

Literature and Evidence Synthesis

Q. How can systematic reviews improve the rigor of this compound-related hypothesis generation?

- Methodological Answer :

- Protocol Design : Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

- Tools : Use Covidence for screening and Rayyan for conflict resolution. Extract data into standardized tables (e.g., synthesis yields, reaction conditions) .

- Gaps Identification : Apply PICOT framework to align review findings with unmet research needs (e.g., "In This compound synthesis (P), how does microwave-assisted heating (I) compare to conventional heating (C) in improving reaction efficiency (O) over 24-hour periods (T)?") .

Conflict of Interest and Validation

Note: Avoid citing commercial sources (e.g., benchchem.com ) per guidelines. All methods derive from peer-reviewed protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.